N(alpha)-Tosylarginine-4-nitroanilide
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Overview
Description
N(alpha)-Tosylarginine-4-nitroanilide: is a synthetic compound widely used in biochemical research. It is a substrate for the enzyme trypsin, which cleaves the compound to release a measurable product. This property makes it valuable in various enzymatic assays and studies related to proteolytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(alpha)-Tosylarginine-4-nitroanilide typically involves the protection of the arginine amino group with a tosyl group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N(alpha)-Tosylarginine-4-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes like trypsin, resulting in the cleavage of the peptide bond.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tosyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using trypsin in a buffered solution.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles in the presence of a base to facilitate the substitution reaction.
Major Products Formed:
Hydrolysis: Produces arginine and 4-nitroaniline.
Reduction: Produces N(alpha)-Tosylarginine-4-aminoanilide.
Substitution: Produces various derivatives depending on the substituent used.
Scientific Research Applications
N(alpha)-Tosylarginine-4-nitroanilide has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study proteolytic activity and enzyme kinetics.
Medicine: Employed in diagnostic tests to measure trypsin activity in biological samples.
Chemistry: Utilized in the synthesis of peptides and as a model compound in studying peptide bond formation and cleavage.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of N(alpha)-Tosylarginine-4-nitroanilide involves its interaction with proteolytic enzymes like trypsin. The enzyme recognizes the arginine residue and cleaves the peptide bond, releasing 4-nitroaniline. This cleavage can be monitored spectrophotometrically, as 4-nitroaniline absorbs light at a specific wavelength, allowing for quantitative measurement of enzyme activity.
Comparison with Similar Compounds
N(alpha)-Tosyllysine-4-nitroanilide: Similar substrate for trypsin but with lysine instead of arginine.
N(alpha)-Tosylphenylalanine-4-nitroanilide: Another substrate for proteolytic enzymes, with phenylalanine instead of arginine.
Uniqueness: N(alpha)-Tosylarginine-4-nitroanilide is unique due to its specific interaction with trypsin, making it a valuable tool for studying this enzyme’s activity. Its structure allows for precise cleavage by trypsin, providing accurate and reliable results in enzymatic assays.
Properties
CAS No. |
36186-55-7 |
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Molecular Formula |
C19H24N6O5S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C19H24N6O5S/c1-13-4-10-16(11-5-13)31(29,30)24-17(3-2-12-22-19(20)21)18(26)23-14-6-8-15(9-7-14)25(27)28/h4-11,17,24H,2-3,12H2,1H3,(H,23,26)(H4,20,21,22)/t17-/m0/s1 |
InChI Key |
PSEZMMMPQYFCHI-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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